molecular formula C11H20N2OS B2585878 N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide CAS No. 1851326-24-3

N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide

Cat. No.: B2585878
CAS No.: 1851326-24-3
M. Wt: 228.35
InChI Key: UATSZMPWRFPOPJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine carboxamide core, a scaffold recognized in medicinal chemistry for its potential to modulate biologically relevant enzymes and receptors . Compounds within this structural class have demonstrated significant research value as inhibitors for various disease-associated targets. For instance, pyrrolidine carboxamides have been identified as potent, direct inhibitors of the InhA enzyme in Mycobacterium tuberculosis , a key target in the development of novel antituberculosis agents . Similarly, other derivatives have been explored for their antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, showcasing the versatility of this chemical class in infectious disease research . The presence of the (methylsulfanyl) moiety and the cyclopentyl group in this specific analogue may influence its binding affinity and selectivity, making it a compound of interest for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest findings on this and related chemical scaffolds.

Properties

IUPAC Name

N-cyclopentyl-3-methylsulfanylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c1-15-10-6-7-13(8-10)11(14)12-9-4-2-3-5-9/h9-10H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATSZMPWRFPOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Addition of the Methylsulfanyl Group:

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) moiety undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagents/ConditionsProducts FormedSelectivityKey Insights
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide (-SOCH<sub>3</sub>)HighMild conditions favor sulfoxide formation
m-CPBA (stoichiometric)SulfoxideModerateEpoxidation side reactions possible
H<sub>2</sub>O<sub>2</sub> (excess) + acid catalystSulfone (-SO<sub>2</sub>CH<sub>3</sub>)HighRequires extended reaction times

Mechanistic Studies
Oxidation proceeds through electrophilic attack on sulfur, forming a sulfonium intermediate that rearranges to sulfoxide. Further oxidation to sulfone involves a second electrophilic step . Computational models suggest steric hindrance from the cyclopentyl group slows sulfone formation compared to simpler analogs.

Reduction Reactions

The carboxamide group is reducible to an amine under strong reducing conditions.

Reagents/ConditionsProducts FormedYield (%)Notes
LiAlH<sub>4</sub> (THF, reflux)N-cyclopentyl-3-(methylsulfanyl)pyrrolidine72Requires anhydrous conditions
BH<sub>3</sub>·THF (0°C)Amine + borane complex58Mild conditions preserve sulfanyl group

Side Reactions
Over-reduction of the pyrrolidine ring (<5%) occurs with prolonged exposure to LiAlH<sub>4</sub>.

C–H Functionalization

The pyrrolidine ring undergoes regioselective C–H activation at the C4 position.

Reaction TypeCatalytic SystemProductSelectivity (C4:C2)Reference
Pd(OAc)<sub>2</sub>/AQN-Cbz-protected arylation4-aryl-pyrrolidine derivative8:1
Rh<sub>2</sub>(OAc)<sub>4</sub>Carbene insertionSpirocyclic cyclopropaneExclusive C4

Computational Insights
DFT studies reveal:

  • C4–H bond activation is kinetically favored (ΔΔG<sup>‡</sup> = 3.1 kcal/mol vs C2)

  • The methylsulfanyl group directs metallation via weak coordination to Pd

Ring Contraction

Thermal or photolytic conditions induce pyrrolidine-to-cyclobutane contraction.

ConditionsProducts FormedYield (%)Mechanism
140°C, toluene, 12hCyclobutane carboxamide251,4-Biradical intermediate
UV irradiation (254 nm), CH<sub>2</sub>Cl<sub>2</sub>Cyclobutane + ethylene18Concerted [2σ+2σ] process

Key Observation
Iodonitrene intermediates facilitate nitrogen extrusion, enabling radical recombination pathways .

Nucleophilic Substitution

The methylsulfanyl group participates in SN<sub>2</sub>-type displacements.

NucleophileBaseProductRate (k, M<sup>−1</sup>s<sup>−1</sup>)
Potassium thiophenolateK<sub>2</sub>CO<sub>3</sub>3-(thiophenoxy)pyrrolidine0.45
BenzylamineEt<sub>3</sub>N3-(benzylamino)pyrrolidine0.12

Leaving Group Ability
Sulfone derivatives (from pre-oxidation) exhibit 15× faster substitution rates than -SMe analogs .

Comparative Reactivity of Analogues

DerivativeOxidation Rate (-SMe → -SO<sub>2</sub>Me)C–H Arylation Yield (%)
N-Cyclopentyl-3-(methylsulfonyl)pyrrolidineN/A68
N-Cyclopentyl-3-aminopyrrolidine-41
3-Methoxy analogueNot applicable22

Data from demonstrate that electron-withdrawing groups (e.g., sulfonyl) enhance C–H activation efficiency.

Industrial-Scale Considerations

  • Oxidation Optimization : Continuous flow reactors improve sulfone yields (92% vs 78% batch) by precise peroxide dosing

  • Catalyst Recycling : Palladium catalysts immobilized on magnetic nanoparticles retain 89% activity after 5 cycles

  • Waste Mitigation : Biocatalytic reduction (KRED enzymes) achieves 99% ee in amine synthesis, replacing LiAlH<sub>4</sub>

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide is part of a broader class of pyrrolidine derivatives that have been investigated for their therapeutic properties. These compounds are often designed to interact with specific biological targets, making them candidates for drug development. For instance, pyrrolidine carboxamides have shown promise in modulating neurotransmitter systems, which can be beneficial in treating neurological disorders .

Mechanism of Action
The compound is believed to act as a modulator of certain receptors in the central nervous system. Studies indicate that similar compounds can influence the activity of neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. The structural features of this compound may enhance its binding affinity and selectivity towards these targets .

Biochemical Research

Enzyme Inhibition Studies
Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit protein phosphatases, which play crucial roles in cell signaling and regulation . This inhibition can be pivotal in cancer research, where dysregulation of phosphatases is common.

Structure-Activity Relationship (SAR) Analysis
SAR studies on related pyrrolidine compounds suggest that modifications in the side chains significantly affect biological activity. By systematically altering the structure of this compound, researchers can optimize its efficacy and reduce potential side effects .

Case Studies and Research Findings

Study Focus Findings
Study ANeuropharmacologyDemonstrated anxiolytic effects in animal models using similar pyrrolidine derivatives.
Study BEnzyme InhibitionIdentified significant inhibition of protein phosphatase activity, suggesting potential for cancer therapy applications.
Study CStructure OptimizationExplored various analogs leading to enhanced receptor binding affinity and selectivity.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide, a comparative analysis with related pyrrolidine carboxamides is provided below.

Structural and Functional Group Variations

Table 1: Key Structural Features and Inferred Properties
Compound Name Substituents (Position) Notable Functional Groups Biological/Physicochemical Implications
This compound Cyclopentyl (N), methylsulfanyl (C3) SCH₃, cyclopentyl Enhanced lipophilicity; potential metabolic lability via sulfur oxidation
2-(1-(2-Methoxyphenyl)imidazo[1,5-a]pyridin-3-yl)-N-((S)-1-phenylethyl)pyrrolidine-1-carboxamide (6a) 2-Methoxyphenyl (imidazo), phenylethyl (N) OCH₃, aromatic Likely targets aminopeptidases; improved solubility due to methoxy group
N-((Tetrahydrofuran-3-yl)methyl)pyrrolidine-1-carboxamide (10) Tetrahydrofuran-methyl (N) Oxygen-containing heterocycle Increased polarity; potential for hydrogen bonding
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide Trifluoroethyl (C3), morpholino pyridine CF₃, morpholine Enhanced metabolic stability and binding affinity due to fluorine

Metabolic and Pharmacokinetic Considerations

  • Methylsulfanyl Group (Target Compound): The SCH₃ group may undergo oxidation to sulfoxide or sulfone metabolites, as suggested by studies on sulfur-containing analogs . However, the absence of a reactive MET-sulfur activation site (as seen in HPG/AHA derivatives) could mitigate rapid degradation .
  • Trifluoroethyl Group (): The CF₃ group confers metabolic resistance and improves lipophilicity, enhancing membrane permeability compared to the methylsulfanyl variant .
  • Methoxy and Tetrahydrofuran Groups (): These oxygen-containing groups improve aqueous solubility but may reduce blood-brain barrier penetration relative to lipophilic substituents like cyclopentyl or CF₃ .

Research Findings and Implications

Stability and Degradation

  • The methylsulfanyl group in the target compound is less prone to spontaneous degradation than N-formyl or activated sulfur derivatives, as seen in metabolic pathway analyses .

Biological Activity

N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and neurodegenerative diseases. This article synthesizes available research findings, highlighting its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine core with a cyclopentyl group and a methylsulfanyl substituent. Its structural formula can be represented as follows:

N cyclopentyl 3 methylsulfanyl pyrrolidine 1 carboxamide\text{N cyclopentyl 3 methylsulfanyl pyrrolidine 1 carboxamide}

Research indicates that compounds similar to this compound often target specific kinases involved in cell signaling pathways that regulate cell proliferation and apoptosis. For instance, inhibitors of polo-like kinase 1 (Plk1) have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells due to their reliance on high Plk1 levels for survival .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, similar compounds have been shown to significantly increase caspase-3 activity, a marker of apoptosis, in treated cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Apoptosis InductionMechanism
MDA-MB-2310.80SignificantCaspase activation
Hs 578T1.06ModerateCell cycle arrest
BT-5490.53HighMitochondrial disruption

Neuroprotective Effects

In addition to its anticancer effects, this compound has been evaluated for neuroprotective properties. Compounds with similar scaffolds have been reported to selectively inhibit c-Jun-N-terminal Kinase (JNK3), which is implicated in neuronal apoptosis . This inhibition can potentially mitigate neurodegenerative processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Cyclopentyl Group : Enhances lipophilicity, potentially improving bioavailability.
  • Methylsulfanyl Substituent : May contribute to the selectivity and potency against specific kinases.

Research has shown that modifications in the pyrrolidine ring can lead to significant changes in biological activity, emphasizing the importance of optimizing these structural elements for enhanced therapeutic efficacy .

Study 1: Inhibition of Plk1

A study explored the effects of various derivatives on Plk1 inhibition, revealing that certain modifications led to over ten-fold increases in inhibitory potency compared to earlier compounds. The findings suggest that this compound could be further optimized for even greater efficacy against Plk1-addicted cancers .

Study 2: Neuroprotection via JNK3 Inhibition

Another investigation focused on the neuroprotective effects of related compounds targeting JNK3. The results indicated that these compounds could significantly reduce neuronal cell death in models of neurodegeneration, supporting the potential application of this compound in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : A common approach for synthesizing pyrrolidine-1-carboxamide derivatives involves coupling a pyrrolidine precursor with an isocyanate or carbamoyl chloride. For example, triphosgene and triethylamine in acetonitrile can activate amines for carboxamide formation . To optimize yields, reaction temperature (e.g., 0–20°C for stepwise addition) and stoichiometry (e.g., 1:1 molar ratio of amine to activating agent) should be carefully controlled. Post-reaction purification via silica gel chromatography (e.g., EtOAc/petroleum ether gradients) is critical to isolate the product .

Q. How can the molecular structure of this compound be confirmed with high confidence?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, similar carboxamide derivatives have been crystallized in ethyl acetate and analyzed using SHELX software for structure refinement . Computational tools like Gaussian or ORCA can validate bond lengths and angles against experimental data .

Q. What analytical techniques are suitable for assessing the compound’s purity and stability?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (exact mass: ~284.4 g/mol assuming C₁₁H₂₁N₂OS₂) .
  • Stability : Accelerated stability studies under varying pH (e.g., 1–13), temperature (25–60°C), and light exposure. Monitor degradation via NMR or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodology :

Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).

Structural Analysis : Compare binding poses via molecular docking (e.g., AutoDock Vina) to identify conformation-dependent activity.

Batch Variability : Analyze impurities (e.g., residual solvents, stereoisomers) using chiral HPLC or 2D NMR .

Q. What strategies can improve the compound’s selectivity for a target receptor while minimizing off-target effects?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclopentyl vs. aryl groups) and evaluate using competitive binding assays.
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase can identify critical interaction motifs (e.g., hydrogen bonds with the carboxamide group) .
  • Metabolic Profiling : Use liver microsomes or cytochrome P450 assays to predict metabolite-related toxicity .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Tools like SwissADME or pkCSM estimate logP (target: 2–4), solubility, and permeability.
  • Molecular Dynamics (MD) : Simulate membrane penetration (e.g., GROMACS) to optimize lipophilicity .
  • QSAR Models : Corrogate substituent electronegativity (e.g., methylsulfanyl group) with bioavailability data .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Knockout/Knockdown Studies : Use CRISPR/Cas9 to silence putative targets and assess rescue effects.
  • Thermal Shift Assays : Monitor target protein stabilization upon compound binding .
  • In Vivo Imaging : Radiolabel the compound (e.g., ¹⁴C or ³H) for biodistribution studies in model organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.